molecular formula C7H10F2O3 B2617329 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid CAS No. 2219374-16-8

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid

Cat. No. B2617329
CAS RN: 2219374-16-8
M. Wt: 180.151
InChI Key: SIFCZUUSZZJDKT-UHFFFAOYSA-N
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Description

“2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . The IUPAC name for this compound is (3,3-difluorocyclobutyl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 229.0±10.0 °C and a predicted density of 1.29±0.1 g/cm3 . It has a pKa value of 4.72±0.10 (Predicted) . The compound is stored at 2-8°C .

Scientific Research Applications

Chirality Recognition and Analysis

New chirality recognizing reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR : This study introduces new chiral aryl methoxyacetic acids as reagents for recognizing the chirality of alcohols and amines through 1H-NMR and analyzing enantiomeric purity. These compounds, including derivatives similar to 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid, offer improved separation of NMR signals compared to standard reagents, enhancing the analysis of stereochemical properties in various compounds (Seco et al., 1994).

Advanced Oxidation Processes

Cobalt/Peracetic Acid Advanced Oxidation of Aromatic Organic Compounds by Acetylperoxyl Radical

: This research explores the activation of peracetic acid (PAA) by Co(II)/Co(III) to produce acetyloxyl and acetylperoxyl radicals for the degradation of aromatic organic compounds. The study provides insights into the reaction rates and efficiency of compound degradation, contributing to the development of advanced oxidation processes (AOPs) for pollutant management (Kim et al., 2020).

Fluorescent pH Probes

BODIPY-based hydroxyaryl derivatives as fluorescent pH probes : This study synthesizes new BODIPY dyes with phenolic or naphtholic subunits, which show significant fluorescence enhancement with changes in solution acidity. These dyes, related in structure to the topic compound, serve as fluorescent pH probes excitable with visible light, offering a novel tool for biochemical and medical research (Baruah et al., 2005).

Synthetic Methodology and Drug Development

Hydroxyl-Assisted Carbonylation of Alkenyltin Derivatives : This paper discusses the methoxycarbonylation of alkenyltin derivatives flanked by a hydroxyl group, a process relevant to the synthesis of complex molecules and pharmaceuticals. The methodology employs catalytic amounts of Pd(OAc)2 and showcases the compatibility with various functional groups, highlighting its applicability in synthesizing compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid (Sommer & Fuerstner, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-5(6(10)11)4-2-7(8,9)3-4/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCZUUSZZJDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid

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